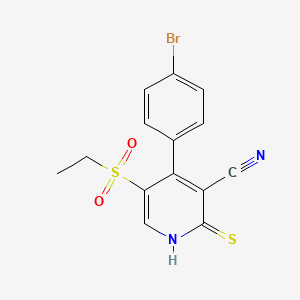
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye un grupo bromofenil, un grupo etilsulfonil y un grupo tioxo unido a un anillo dihidropiridínico
Métodos De Preparación
La síntesis de 4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo típicamente involucra múltiples pasos, incluyendo la formación del anillo dihidropiridínico y la introducción de los grupos bromofenil, etilsulfonil y tioxo. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero los métodos comunes incluyen:
Formación del Anillo Dihidropiridínico: Este paso a menudo involucra la condensación de materiales de partida apropiados en condiciones ácidas o básicas.
Introducción del Grupo Bromofenil: Esto se puede lograr a través de reacciones de sustitución aromática electrofílica utilizando bromo o reactivos que contienen bromo.
Adición del Grupo Etilsulfonil: Este paso típicamente involucra reacciones de sulfonación utilizando cloruro de etilsulfonilo o reactivos similares.
Incorporación del Grupo Tioxo: Esto se puede hacer a través de reacciones de tiolación utilizando reactivos que contienen azufre.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de catalizadores y otros auxiliares de proceso para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que podría convertir el grupo tioxo en un tiol u otras formas reducidas.
Sustitución: El grupo bromofenil puede participar en reacciones de sustitución nucleofílica, donde el átomo de bromo es reemplazado por otros nucleófilos como aminas o alcóxidos.
Adición: El compuesto puede sufrir reacciones de adición con varios electrófilos o nucleófilos, lo que lleva a la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, solventes y catalizadores, dependiendo de la transformación específica deseada. Los principales productos formados a partir de estas reacciones pueden incluir derivados con grupos funcionales modificados o nuevos motivos estructurales.
Aplicaciones Científicas De Investigación
4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas, así como un reactivo en varias transformaciones orgánicas.
Biología: Se puede estudiar por su posible actividad biológica, incluyendo sus interacciones con enzimas, receptores u otras biomoléculas.
Medicina: El compuesto podría investigarse por sus posibles efectos terapéuticos, como su capacidad para modular vías biológicas o dirigirse a enfermedades específicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, catalizadores u otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo involucra sus interacciones con objetivos moleculares y vías dentro de los sistemas biológicos. Los objetivos moleculares específicos pueden incluir enzimas, receptores u otras proteínas, y el compuesto puede ejercer sus efectos a través de la unión, inhibición o activación de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos u otras funciones celulares.
Comparación Con Compuestos Similares
4-(4-Bromofenil)-5-(etilsulfonil)-2-tioxo-1,2-dihidropiridina-3-carbonitrilo se puede comparar con otros compuestos similares, tales como:
4-Bromofenil 4-bromobenzoato: Este compuesto tiene un grupo bromofenil similar pero difiere en su estructura general y grupos funcionales.
4-Bromofenil metil sulfona: Este compuesto contiene un grupo bromofenil y un grupo sulfona, pero carece de los grupos dihidropiridínico y tioxo.
4-[(4-Bromofenil)etinil]piridina: Este compuesto presenta un grupo bromofenil y un anillo piridínico, pero difiere en su estructura general y grupos funcionales.
Propiedades
Fórmula molecular |
C14H11BrN2O2S2 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-2-21(18,19)12-8-17-14(20)11(7-16)13(12)9-3-5-10(15)6-4-9/h3-6,8H,2H2,1H3,(H,17,20) |
Clave InChI |
ROZJUJILJQZFOH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



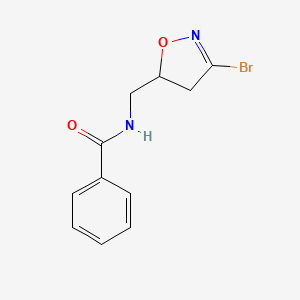

![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
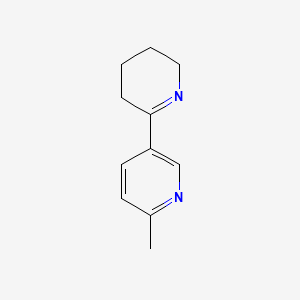
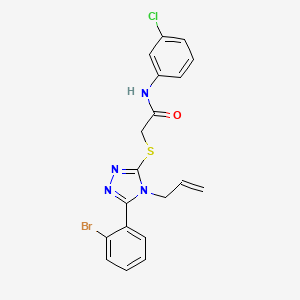
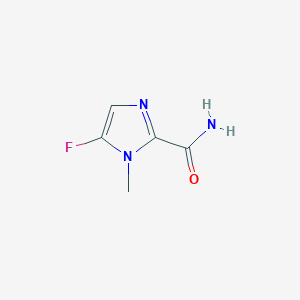

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)
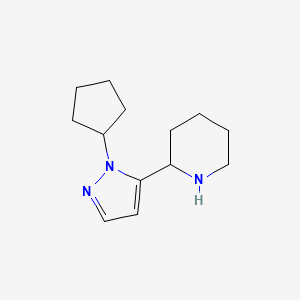
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)
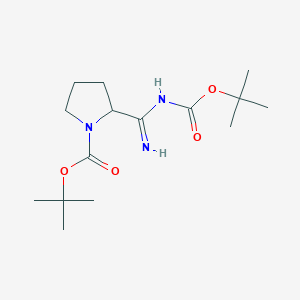
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)

